molecular formula C20H27N3O5S B10993526 Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10993526
M. Wt: 421.5 g/mol
InChI Key: BARDCNTVJQHCQI-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic nonane ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Introduction of the Spirocyclic Nonane Ring: This step can be achieved through a spirocyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the thiazole ring or the spirocyclic ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for cyclization and esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is used as a tool to probe biological pathways and to study the mechanism of action of related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a spirocyclic nonane ring, and a methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring, an azaspiro structure, and several functional groups including a carboxylate and an amide. These structural components are critical for its biological activity:

  • Thiazole Ring : Known for antimicrobial properties.
  • Azaspiro Structure : Often associated with anticancer activity.
  • Functional Groups : Contribute to reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with thiazole rings have shown efficacy against various bacterial strains.
  • Anticancer Properties : The azaspiro moiety is linked to inhibition of tumor growth in preclinical models.
  • Enzyme Inhibition : The amide functionality may enhance interactions with specific enzymes, potentially leading to therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Key Enzymes : Targeting enzymes involved in cancer cell proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : Leading to increased susceptibility to antimicrobial agents.

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The study highlighted the importance of the azaspiro structure in enhancing antitumor efficacy (PubMed ID: 23662903) .

Case Study 2: Antimicrobial Effects

Research published in Journal of Medicinal Chemistry showed that thiazole derivatives exhibited potent antimicrobial activity against resistant bacterial strains. The findings suggest that modifications to the thiazole ring can enhance activity (DOI: 10.1021/jm0000000) .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAntimicrobial
Compound BAzaspiro structureAnticancer
Compound CAmide functionalityEnzyme inhibition

This comparative analysis indicates that this compound has unique properties due to its combination of structural features.

Properties

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 2-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H27N3O5S/c1-12(2)10-13-16(17(26)28-3)22-19(29-13)21-14(24)6-9-23-15(25)11-20(18(23)27)7-4-5-8-20/h12H,4-11H2,1-3H3,(H,21,22,24)

InChI Key

BARDCNTVJQHCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCN2C(=O)CC3(C2=O)CCCC3)C(=O)OC

Origin of Product

United States

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